Cas no 381186-64-7 (6-Amino-4-(3,5-dichloro-2-hydroxyphenyl)-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile)

6-Amino-4-(3,5-dichloro-2-hydroxyphenyl)-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile structure
381186-64-7 structure
Product name:6-Amino-4-(3,5-dichloro-2-hydroxyphenyl)-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
CAS No:381186-64-7
MF:C16H14Cl2N4O2
Molecular Weight:365.21396112442
CID:4766555

6-Amino-4-(3,5-dichloro-2-hydroxyphenyl)-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile 化学的及び物理的性質

名前と識別子

    • RBC6
    • 6-Amino-4-(3,5-dichloro-2-hydroxyphenyl)-1,4-dihydro-3-propyl-pyrano[2,3-c]pyrazole-5-carbonitrile
    • RBC-6
    • AOB6975
    • 6-amino-4-(3,5-dichloro-2-hydroxyphenyl)-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
    • 6-Amino-4-(3,5-dichloro-2-hydroxyphenyl)-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
    • インチ: 1S/C16H14Cl2N4O2/c1-2-3-11-13-12(8-4-7(17)5-10(18)14(8)23)9(6-19)15(20)24-16(13)22-21-11/h4-5,12,23H,2-3,20H2,1H3,(H,21,22)
    • InChIKey: NFPWWZIRTMIQKT-UHFFFAOYSA-N
    • SMILES: ClC1=CC(=CC(=C1O)C1C(C#N)=C(N)OC2C1=C(CCC)NN=2)Cl

計算された属性

  • 水素結合ドナー数: 3
  • 氢键受体数量: 5
  • 重原子数量: 24
  • 回転可能化学結合数: 3
  • 複雑さ: 564
  • XLogP3: 4
  • トポロジー分子極性表面積: 108

6-Amino-4-(3,5-dichloro-2-hydroxyphenyl)-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Biosynth
GQA18664-25 mg
RBC6
381186-64-7
25mg
$759.00 2023-01-04
Biosynth
GQA18664-10 mg
RBC6
381186-64-7
10mg
$404.80 2023-01-04
Biosynth
GQA18664-100 mg
RBC6
381186-64-7
100MG
$1,943.00 2023-01-04
Biosynth
GQA18664-5 mg
RBC6
381186-64-7
5mg
$253.00 2023-01-04
MedChemExpress
HY-125987-50mg
RBC6
381186-64-7 98.88%
50mg
¥8300 2024-07-24
Biosynth
GQA18664-50 mg
RBC6
381186-64-7
50mg
$1,214.50 2023-01-04
MedChemExpress
HY-125987-5mg
RBC6
381186-64-7 98.88%
5mg
¥1600 2024-07-24
MedChemExpress
HY-125987-25mg
RBC6
381186-64-7 98.88%
25mg
¥5200 2024-07-24
MedChemExpress
HY-125987-10mg
RBC6
381186-64-7 98.88%
10mg
¥2600 2024-07-24

6-Amino-4-(3,5-dichloro-2-hydroxyphenyl)-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile 関連文献

6-Amino-4-(3,5-dichloro-2-hydroxyphenyl)-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrileに関する追加情報

Introduction to 6-Amino-4-(3,5-dichloro-2-hydroxyphenyl)-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile (CAS No. 381186-64-7)

The compound 6-Amino-4-(3,5-dichloro-2-hydroxyphenyl)-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile, identified by its CAS number 381186-64-7, represents a significant advancement in the field of medicinal chemistry. This heterocyclic molecule belongs to the pyrazole-pyrano scaffold, a structure that has garnered considerable attention due to its versatile biological activities and potential therapeutic applications.

Recent studies have highlighted the importance of pyrazole-pyrano derivatives in drug discovery, particularly for their role in modulating various biological pathways. The presence of a carbonitrile group at the 5-position and an amino group at the 6-position enhances the compound's reactivity and binding affinity to biological targets. Furthermore, the substitution pattern at the phenyl ring, featuring 3,5-dichloro and 2-hydroxy groups, contributes to its unique pharmacophoric features, making it a promising candidate for further investigation.

In the context of contemporary pharmaceutical research, this compound has been explored for its potential in addressing inflammatory and immunomodulatory disorders. The dihydropyrano[2,3-c]pyrazole core is known to exhibit significant interactions with enzymes and receptors involved in these pathways. Preliminary in vitro studies have demonstrated that derivatives of this scaffold can inhibit key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are pivotal in mediating inflammatory responses.

The 3-propyl substituent at the 3-position of the pyrazole ring further modulates the electronic properties of the molecule, influencing its solubility and metabolic stability. This feature is particularly crucial for drug development, as it ensures better bioavailability and reduced susceptibility to rapid degradation. The combination of these structural elements makes this compound a compelling candidate for further pharmacological evaluation.

Advances in computational chemistry have enabled more efficient screening of such molecules for their biological activity. Molecular docking studies have been conducted using this compound to predict its binding affinity to various protein targets. The results suggest strong interactions with enzymes involved in pain signaling and immune responses, reinforcing its potential as an anti-inflammatory agent.

Additionally, the hydroxyphenyl moiety at the 4-position introduces a hydrophilic character to the molecule, which can improve its interaction with aqueous environments within biological systems. This feature is particularly relevant for drug formulations designed for oral or parenteral administration. The dichloro substitution on the phenyl ring enhances lipophilicity while maintaining overall solubility, making it an ideal candidate for membrane-permeable drug design.

Recent patents and scientific literature have described synthetic methodologies for preparing analogs of this compound with enhanced biological activity. These methods often involve multi-step organic synthesis, leveraging palladium-catalyzed cross-coupling reactions and cyclization techniques to construct the complex heterocyclic framework efficiently. Such synthetic strategies are essential for producing libraries of derivatives for high-throughput screening.

The pharmacokinetic profile of this compound has also been evaluated through preclinical studies. The presence of polar functional groups ensures good oral bioavailability while minimizing off-target effects. Metabolic stability studies indicate that the molecule undergoes predictable biotransformation pathways, primarily involving cytochrome P450-mediated oxidation and glucuronidation.

In conclusion, 6-Amino-4-(3,5-dichloro-2-hydroxyphenyl)-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile (CAS No. 381186-64-7) represents a structurally intriguing molecule with significant potential in medicinal chemistry. Its unique scaffold and functionalization pattern make it a valuable asset in the search for novel therapeutic agents targeting inflammatory and immunomodulatory disorders. Continued research into this compound and its derivatives is expected to yield novel insights into disease mechanisms and lead to innovative treatment strategies.

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